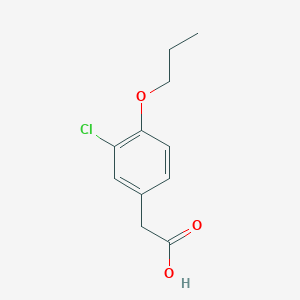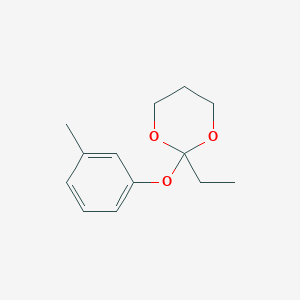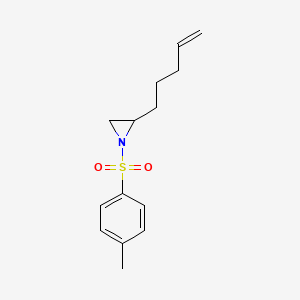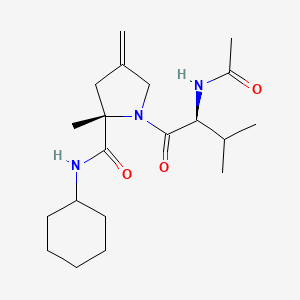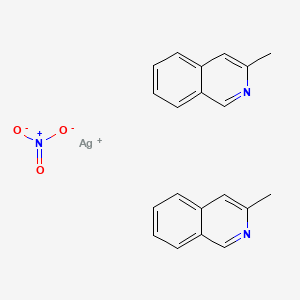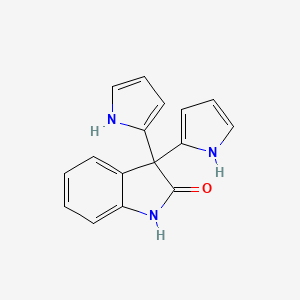
3,3-Di(1H-pyrrol-2-yl)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Di(1H-pyrrol-2-yl)-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that features both pyrrole and indole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Di(1H-pyrrol-2-yl)-1,3-dihydro-2H-indol-2-one can be achieved through the Zn(OTf)2-catalyzed indolylation and pyrrolylation of isatins . This method involves the reaction of isatins with pyrrole in the presence of zinc triflate as a catalyst. The reaction is typically carried out under mild conditions, making it an efficient and cost-effective approach.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.
化学反応の分析
Types of Reactions
3,3-Di(1H-pyrrol-2-yl)-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The pyrrole and indole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxindoles, while substitution reactions can produce a variety of substituted pyrrole and indole derivatives.
科学的研究の応用
3,3-Di(1H-pyrrol-2-yl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism by which 3,3-Di(1H-pyrrol-2-yl)-1,3-dihydro-2H-indol-2-one exerts its effects involves interactions with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3,3-Di(1H-indol-2-yl)-1,3-dihydro-2H-indol-2-one: Similar structure but with indole moieties instead of pyrrole.
3,3-Di(1H-pyrrol-2-yl)-1,3-dihydro-2H-oxindole: Contains an oxindole core instead of an indole core.
Uniqueness
3,3-Di(1H-pyrrol-2-yl)-1,3-dihydro-2H-indol-2-one is unique due to the presence of both pyrrole and indole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
928840-41-9 |
|---|---|
分子式 |
C16H13N3O |
分子量 |
263.29 g/mol |
IUPAC名 |
3,3-bis(1H-pyrrol-2-yl)-1H-indol-2-one |
InChI |
InChI=1S/C16H13N3O/c20-15-16(13-7-3-9-17-13,14-8-4-10-18-14)11-5-1-2-6-12(11)19-15/h1-10,17-18H,(H,19,20) |
InChIキー |
ZYZRPXAAKUQTGV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(C3=CC=CN3)C4=CC=CN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate](/img/structure/B14180617.png)
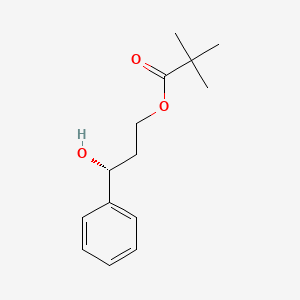
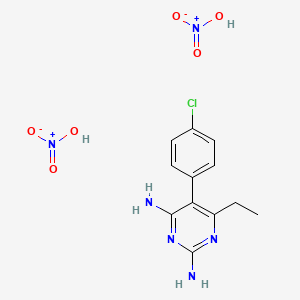
![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-phenylfuran](/img/structure/B14180643.png)
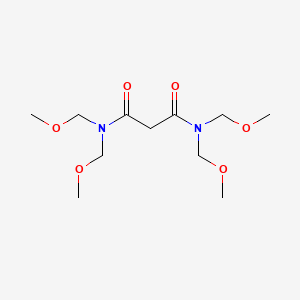
![6-(5-Chlorothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180655.png)

![5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B14180659.png)
